molecular formula C12H11NO3 B6270538 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 897036-92-9

1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B6270538
CAS RN: 897036-92-9
M. Wt: 217.2
InChI Key:
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Description

1-Benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione, commonly known as BMPD, is a heterocyclic compound with an aromatic ring structure. It is a natural product that is found in certain plants and fungi, and it has been studied for its potential medicinal properties. BMPD has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its ability to modulate the immune system. In addition, BMPD has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

BMPD has been studied extensively for its potential medicinal uses. In particular, it has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its ability to modulate the immune system and for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, BMPD has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of BMPD is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, BMPD may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
BMPD has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to reduce inflammation and oxidative stress, and to modulate the immune system. In addition, BMPD has been shown to have anti-cancer properties, and to have potential therapeutic applications in the treatment of certain diseases, including cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using BMPD in laboratory experiments include its low toxicity, its availability in a variety of forms (e.g. powder, solution, and oil), and its relatively low cost. The main limitation of using BMPD in laboratory experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

The potential applications of BMPD are still being explored, and there are a number of future directions for research. These include further investigation of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential use in the treatment of various diseases. In addition, further research could be conducted into the mechanism of action of BMPD, and into its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further research could be conducted into the toxicity of BMPD, and into the development of new and improved synthetic methods for its production.

Synthesis Methods

BMPD can be synthesized in the laboratory using a variety of methods. One method involves the reaction of benzyl alcohol with pyrrole in the presence of a base, such as sodium hydroxide. The reaction produces 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione as a product. Other methods of synthesis include the reaction of pyrrole with a variety of other compounds, such as ethyl acetate or acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione involves the condensation of benzaldehyde with glycine ethyl ester followed by cyclization and oxidation steps.", "Starting Materials": ["Benzaldehyde", "Glycine ethyl ester", "Sodium ethoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium chloride", "Water"], "Reaction": ["Step 1: Benzaldehyde is reacted with glycine ethyl ester in the presence of sodium ethoxide in methanol to form N-benzylidene glycine ethyl ester.", "Step 2: N-benzylidene glycine ethyl ester is cyclized in the presence of hydrochloric acid to form 1-benzyl-3-methoxy-2-pyrrolidone.", "Step 3: 1-benzyl-3-methoxy-2-pyrrolidone is oxidized with sodium hydroxide and chloroform to form 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione.", "Step 4: The product is purified by recrystallization from a mixture of chloroform and methanol, yielding 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione as a white solid."] }

CAS RN

897036-92-9

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

91

Origin of Product

United States

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